molecular formula C25H29N5O B6563976 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine CAS No. 946281-21-6

4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Cat. No.: B6563976
CAS No.: 946281-21-6
M. Wt: 415.5 g/mol
InChI Key: NFJAVPCBWPLNSA-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a pyrimidine derivative featuring three key substituents:

  • 4-methyl group at position 4 of the pyrimidine ring.
  • Piperidin-1-yl group at position 6.
  • 4-(Naphthalene-2-carbonyl)piperazin-1-yl group at position 2.

The naphthalene-2-carbonyl moiety on the piperazine ring distinguishes it from simpler benzoyl-substituted analogs.

Properties

IUPAC Name

[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-19-17-23(28-11-5-2-6-12-28)27-25(26-19)30-15-13-29(14-16-30)24(31)22-10-9-20-7-3-4-8-21(20)18-22/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJAVPCBWPLNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family. Its unique structure incorporates several functional groups, including piperazine and piperidine moieties, which are significant for its biological activity. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Features

The compound's structure can be summarized as follows:

Component Description
Pyrimidine Core Central scaffold providing structural stability
Piperazine Ring Enhances solubility and biological interactions
Piperidine Ring Contributes to receptor binding affinity
Naphthalene-2-carbonyl Group Increases lipophilicity and membrane penetration

Biological Activity

Research indicates that compounds similar to 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine exhibit significant biological activities, particularly in inhibiting various kinases involved in cellular signaling pathways. Preliminary studies suggest potential applications in treating diseases such as cancer and malaria due to their ability to target specific enzymatic pathways critical for cell proliferation and survival.

Kinase Inhibition

The compound has shown promise in inhibiting kinases that are pivotal in various diseases. For instance, studies on structurally related compounds have highlighted their activity against kinases like PfGSK3 and PfPK6, which are considered novel drug targets for combating malaria resistance. The inhibition of these kinases could potentially block multiple life cycle stages of the malaria parasite within the human host .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Anti-Cancer Activity : A study demonstrated that pyrimidine derivatives with piperazine rings exhibited significant anticancer properties by inhibiting key kinases involved in tumor growth .
  • Anti-Malarial Properties : Research focused on 2,4,5-trisubstituted pyrimidines showed promising results against Plasmodium falciparum, with some compounds achieving low nanomolar IC50 values against specific kinases .
  • Tuberculosis Inhibition : A series of substituted pyrimidines were synthesized and tested for anti-tubercular activity, revealing several candidates with potent inhibitory effects against Mycobacterium tuberculosis .

Pharmacokinetic Properties

The presence of the naphthalene carbonyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes. This property is crucial for the compound's efficacy as a therapeutic agent.

Interaction Studies

Understanding how 4-methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine interacts with biological systems is essential for optimizing its design for enhanced efficacy and reduced toxicity. Interaction studies provide insights into its binding affinities and potential off-target effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Piperazine Substituents

The piperazine ring at position 2 is a critical site for structural diversification. Key analogs include:

4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine
  • Differs in the 4-methylbenzoyl substituent instead of naphthalene-2-carbonyl.
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
  • Features a 2-bromobenzoyl group.
  • The bromine atom introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity to hydrophobic pockets in target proteins .
N-(4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)-phenyl)-6-oxo-6H-indolo[3,2,1-de][1,5]naphthyridine-2-carboxamide (8l)
  • Contains a 4-methylpiperazine -linked piperidine group.
  • Demonstrates antiproliferative activity, suggesting that nitrogen-rich heterocycles at position 2 may confer anticancer properties .

Pyrimidine Ring Modifications

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
  • Lacks the piperazine-linked acyl group at position 2.
  • Retains the 4-methyl and 6-piperidin-1-yl groups, highlighting the importance of these substituents for base pairing or hydrogen bonding in biological systems .
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Features a phenoxy-piperidine group and a pyrimidine-dione core.
  • Used as an anti-mycobacterial agent, indicating that substitutions at position 6 can dramatically alter pharmacological profiles .

Physicochemical and Pharmacological Implications

  • Synthetic Accessibility : Analog synthesis often involves nucleophilic substitution or coupling reactions, as seen in and , where piperazine or piperidine groups are introduced via amine intermediates .

Data Table: Structural and Property Comparison

Compound Name Piperazine Substituent Pyrimidine Substituents Molecular Weight Key Properties/Activities
4-Methyl-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine Naphthalene-2-carbonyl 4-methyl, 6-piperidin-1-yl 443.52 g/mol* High lipophilicity (inferred)
4-Methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine 4-Methylbenzoyl 4-methyl, 6-piperidin-1-yl 406.50 g/mol* Moderate lipophilicity
2-[4-(2-Bromobenzoyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 2-Bromobenzoyl 4-methyl, 6-piperidin-1-yl 471.38 g/mol Enhanced steric bulk
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Phenoxy-piperidine 2,4-dione, 6-piperidinylmethyl 369.43 g/mol Anti-mycobacterial activity

*Calculated based on molecular formula.

Research Findings and Implications

  • Antiproliferative Potential: Piperazine-linked naphthoyl groups (as in ) correlate with anticancer activity, suggesting the target compound may warrant evaluation in oncology models .
  • Dopaminergic Modulation : Structural similarities to D4 receptor antagonists () imply possible CNS applications, though in vivo studies are needed .
  • SAR Insights : The 6-piperidin-1-yl group appears to be a conserved feature across analogs, likely critical for maintaining scaffold stability or target engagement .

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